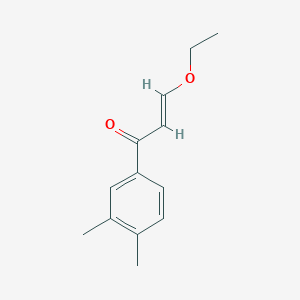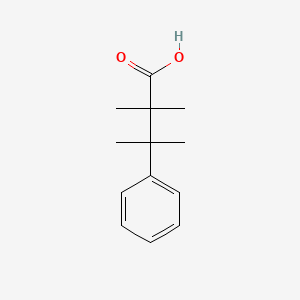![molecular formula C13H15BrN2O4 B13490730 1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a diazinane-dione core structure. Its unique chemical structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of a methoxyethoxy group. The final step involves the formation of the diazinane-dione core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-Methoxyethoxy)ethyl bromide
Uniqueness
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and core structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H15BrN2O4 |
|---|---|
Peso molecular |
343.17 g/mol |
Nombre IUPAC |
1-[5-bromo-2-(2-methoxyethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O4/c1-19-6-7-20-11-3-2-9(14)8-10(11)16-5-4-12(17)15-13(16)18/h2-3,8H,4-7H2,1H3,(H,15,17,18) |
Clave InChI |
FFZRIHVWNHTMJT-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)

![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)
![2H,3H-furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B13490684.png)
![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)







